5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid
CAS No.: 1803565-54-9
Cat. No.: VC12029158
Molecular Formula: C8H9ClO3
Molecular Weight: 188.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803565-54-9 |
|---|---|
| Molecular Formula | C8H9ClO3 |
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | 5-(1-chloroethyl)-2-methylfuran-3-carboxylic acid |
| Standard InChI | InChI=1S/C8H9ClO3/c1-4(9)7-3-6(8(10)11)5(2)12-7/h3-4H,1-2H3,(H,10,11) |
| Standard InChI Key | PDEDLYSGKHGJNT-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(O1)C(C)Cl)C(=O)O |
| Canonical SMILES | CC1=C(C=C(O1)C(C)Cl)C(=O)O |
Introduction
Structural and Molecular Characteristics
The compound features a furan ring substituted at the 2-position with a methyl group and at the 5-position with a 1-chloroethyl moiety. The carboxylic acid group at the 3-position introduces polarity, influencing solubility and reactivity. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 188.61 g/mol |
| IUPAC Name | 5-(1-Chloroethyl)-2-methylfuran-3-carboxylic acid |
| SMILES | CC1=C(C=C(O1)C(C)Cl)C(=O)O |
| Canonical SMILES | CC1=C(C=C(O1)C(C)Cl)C(=O)O |
The chloroethyl group () enhances electrophilicity, making the compound amenable to nucleophilic substitution reactions. The furan ring’s aromaticity allows for electrophilic aromatic substitution, though steric hindrance from substituents may modulate reactivity .
Chemical Reactivity and Functionalization
The compound’s reactivity is governed by three key sites: the chloroethyl group, furan ring, and carboxylic acid.
Nucleophilic Substitution
The chloroethyl group undergoes nucleophilic substitution with reagents like amines or thiols, yielding secondary amines or sulfides. For example:
Such reactions are critical in prodrug design or agrochemical intermediates.
Electrophilic Aromatic Substitution
The furan ring participates in electrophilic substitution at the 4-position, though steric effects from the methyl and chloroethyl groups may direct reactivity. Nitration or sulfonation could introduce additional functional groups for diversification .
Decarboxylation and Esterification
The carboxylic acid group can be esterified with alcohols under acidic conditions, enhancing lipophilicity for pharmaceutical applications. Thermal decarboxylation may yield simpler furan derivatives for further functionalization.
Applications in Research and Industry
Pharmaceutical Intermediates
Furan derivatives are pivotal in drug discovery, with analogs showing anticancer and antimicrobial activities . While direct data on this compound is scarce, its structural similarity to methyl 5-(1-chloroethyl)furan-2-carboxylate—a compound studied for enzyme inhibition—suggests potential in targeted therapies.
Agrochemical Development
The chloroethyl group’s reactivity aligns with herbicide and pesticide design, where selective alkylation of biological targets is desired. For instance, chloroacetamide herbicides leverage similar electrophilic motifs for weed control .
Sustainable Materials
As a furan derivative, this compound could contribute to biobased polymers or resins. CMF-based materials have been used in renewable dyes and specialty chemicals, indicating a pathway for furan carboxylic acids in green chemistry .
Future Directions and Research Gaps
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Synthetic Optimization: Developing high-yield, scalable synthesis routes remains a priority. Biomass-derived methods could enhance sustainability .
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Biological Screening: Systematic evaluation of anticancer, antimicrobial, and enzyme-inhibitory properties is warranted.
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Material Science Applications: Exploring its use in polymers or catalysts could unlock novel industrial uses.
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